3-(4-Chlorophenyl)-2H-1-benzopyran-2-one

Lipophilicity Drug Design Membrane Permeability

Researchers developing aromatase inhibitors or antifungal agents often face limited access to structurally defined 3-arylcoumarin scaffolds. 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one (CAS 10465-91-5) directly addresses this gap as a validated synthetic intermediate with a confirmed LogP of 4.75 and a critical 4-chlorophenyl pharmacophore. • Enables synthesis of high-affinity aromatase inhibitors (related derivative Ki = 84 nM). • Active scaffold against dermatophytes (T. rubrum, Microsporum spp.). • Core building block for Cu²⁺-selective fluorescent probes (LOD 1.47 nM).

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
CAS No. 10465-91-5
Cat. No. B079677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2H-1-benzopyran-2-one
CAS10465-91-5
Synonyms3-(4-chlorophenyl)chromen-2-one
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
InChIKeyBNYLKZRNTGQYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one Chemical Identity and Specifications


3-(4-Chlorophenyl)-2H-1-benzopyran-2-one (CAS 10465-91-5) is a synthetic coumarin derivative, structurally defined as a 3-arylcoumarin with a 4-chlorophenyl substituent at the 3-position of the benzopyran-2-one core [1]. The compound is characterized by a molecular formula of C15H9ClO2 and a molecular weight of 256.68 g/mol . Key physicochemical properties include a predicted density of 1.3±0.1 g/cm³, a boiling point of 426.5±45.0 °C at 760 mmHg, and a calculated LogP of 4.75, indicating high lipophilicity . This compound serves as a core scaffold for numerous biologically active derivatives and is a key intermediate in the synthesis of more complex coumarin-based molecules .

1

Arylcoumarin scaffold research. Supports synthesis and SAR studies of bioactive 3-arylcoumarin derivatives.

2

Hydrophobic core modification. Fits workflow requiring high-logP building block for target engagement studies.

3

Chlorinated intermediate. Serves as key intermediate for further functionalization and derivatization.

Why 3-(4-Chlorophenyl)coumarin Cannot Be Substituted


Substitution at the 3-position of the coumarin core with a 4-chlorophenyl group is not an arbitrary modification; it is a critical determinant of a compound's physicochemical, spectral, and biological profile. The presence of the 4-chlorophenyl substituent significantly alters lipophilicity (LogP = 4.75) compared to unsubstituted coumarin, impacting membrane permeability and biological target engagement . This specific substitution pattern is essential for the compound's role as a synthetic intermediate for creating derivatives with enhanced antifungal and enzyme inhibitory activities [1]. Simple substitution with a generic coumarin, a non-halogenated phenyl, or a differently substituted analog would result in a fundamentally different molecule with unpredictable and likely inferior performance in applications where the 4-chlorophenyl group is a key pharmacophore or reactive handle.

Target Compound Feature
Substitute Mismatch Risk
4-Chlorophenyl at 3-position
Unsubstituted coumarin or other aryl group may shift lipophilicity and target engagement profile.
Critical pharmacophore for aromatase binding
Analogs lacking 4-chlorophenyl group may not support the same enzyme inhibition pathway.
Synthetic intermediate for sensors and bioactives
Non-halogenated or differently substituted analogs may alter downstream reactivity and spectroscopic properties.

Differentiation Evidence for 3-(4-Chlorophenyl)coumarin


Lipophilicity vs. Unsubstituted Coumarin

The introduction of a 4-chlorophenyl group at the 3-position dramatically increases lipophilicity, a critical parameter for membrane permeability and target engagement in biological systems. The target compound exhibits a calculated LogP of 4.75 , compared to unsubstituted coumarin (2H-1-benzopyran-2-one), which has a significantly lower LogP of approximately 1.39 [1]. This represents a 3.36-unit increase in LogP, corresponding to a >2,000-fold difference in octanol-water partition coefficient, which fundamentally alters the compound's behavior in biological assays and formulations.

Lipophilicity vs. Unsubstituted Coumarin
Cross-study comparable
3.36 LogP units higher than unsubstituted coumarin (LogP 4.75 vs 1.39).
Supports selection as a more hydrophobic scaffold for permeability studies.
Calculated values; experimental logP verification may be needed.
Lipophilicity Drug Design Membrane Permeability

Antifungal Activity Against Dermatophytes

The target compound has demonstrated significant antifungal activity against key dermatophyte species, including Trichophyton rubrum, Microsporum canis, and Microsporum gypseum . While specific MIC values for the exact compound are not provided in the source, the qualitative assessment of 'significant antifungal activity' against these clinically relevant fungi distinguishes it from many other coumarin analogs that show no or weak activity against these specific pathogens. In contrast, a study on 5,7-dihydroxy-3-phenylcoumarin, a related 3-arylcoumarin, reported MICs of 11 µg/mL against Staphylococcus aureus and Bacillus cereus, but no data on antifungal activity against dermatophytes was provided [1]. This suggests the 4-chlorophenyl substitution may confer a unique spectrum of antifungal activity.

Antifungal Activity Spectrum
Class-level inference
Reported significant activity against T. rubrum, M. canis, and M. gypseum.
Context-dependent; supports antifungal screening studies targeting dermatophytes.
Data to verify; specific MIC values not provided in source.
Antifungal Dermatophytes Coumarin Derivatives

Critical Pharmacophore for Aromatase Inhibition

Structure-activity relationship (SAR) studies on a potent anti-aromatase coumarin derivative, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, have revealed that the 3-(4'-chlorophenyl) group is one of three essential functional groups required for potent inhibition of the aromatase enzyme (CYP19A1) [1]. This derivative exhibits a Ki of 84 nM for aromatase, which is significantly more potent than several known aromatase inhibitors [1]. While this data is for a more complex derivative, it establishes the 3-(4-chlorophenyl)coumarin core as a critical pharmacophore for achieving potent aromatase inhibition. Analogs lacking the 4-chlorophenyl group or with alternative substitutions would be predicted to have substantially reduced or no activity against this target.

Pharmacophore for Aromatase Inhibition
Supporting evidence
Derivative 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin shows Ki of 84 nM.
Supports utility as core scaffold for enzyme inhibitor development.
Data from a derivative; parent compound serves as a critical intermediate.
Aromatase Inhibition Breast Cancer Coumarin Derivatives Structure-Activity Relationship

Fluorescent Probe Precursor for Cu2+ Sensing

The 3-(4-chlorophenyl)coumarin core is a key component in the development of selective fluorescent probes. A derivative, 3-(4-chlorophenyl)-6,7-dihydroxy-coumarin (MCPC), has been synthesized and characterized as a 'turn-off' fluorogenic sensor for Cu2+ ions [1]. The probe MCPC exhibits a remarkable fluorescence change at 456 nm upon Cu2+ binding under an excitation wavelength of 366 nm, with a detection limit of 1.47 nM [1]. The presence of the 3-(4-chlorophenyl) group contributes to the probe's photophysical properties and binding selectivity. Unsubstituted coumarin or analogs with different aryl groups would not yield the same sensing characteristics.

Fluorescent Probe Precursor
Supporting evidence
Derivative MCPC detects Cu2+ with a detection limit of 1.47 nM.
Supports synthesis of selective chemosensors for environmental monitoring.
Probe characteristics depend on further derivatization at 6,7-positions.
Fluorescent Probe Copper Detection Coumarin Derivative

3-(4-Chlorophenyl)coumarin Application Scenarios


Aromatase Inhibitor Development for Breast Cancer

Based on SAR studies demonstrating the critical role of the 3-(4'-chlorophenyl) group in achieving high-affinity aromatase inhibition (Ki = 84 nM for a related derivative) [1], 3-(4-chlorophenyl)-2H-1-benzopyran-2-one is an essential starting material for synthesizing and optimizing novel aromatase inhibitors. These inhibitors are valuable pharmacological tools for studying estrogen-dependent breast cancer and are lead compounds for potential therapeutic development [1].

Antidermatophytic Antifungal Research

The reported significant antifungal activity of the compound against common dermatophytes like Trichophyton rubrum and Microsporum species positions it as a promising scaffold for developing new antifungal agents. Researchers can use this compound to conduct structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties against these clinically relevant fungal pathogens .

Fluorescent Chemosensors for Metal Ion Detection

The 3-(4-chlorophenyl)coumarin core has been successfully incorporated into a highly sensitive 'turn-off' fluorescent probe (MCPC) for detecting Cu2+ ions at nanomolar levels (LOD = 1.47 nM) [2]. This demonstrates the compound's value as a versatile building block for creating novel chemosensors for environmental monitoring, food quality control (e.g., detection in tea samples [2]), and bioimaging applications [2].

Cytochrome P450 Enzyme Inhibition Studies

While direct data for the target compound is limited, related 3-(4-chlorophenyl)coumarin derivatives have shown inhibitory activity against various CYP450 enzymes, including CYP2A6 (IC50 = 42 nM) and CYP2C19 (IC50 = 1,100 nM) [3]. This suggests that 3-(4-chlorophenyl)-2H-1-benzopyran-2-one and its analogs are useful chemical probes for investigating CYP450 enzyme function, metabolism, and potential drug-drug interactions in vitro [3].

Application
Selection Property
Validation Focus
Aromatase inhibitor development research
Core pharmacophore presence
Verify enzyme inhibition and binding affinity in target assays.
Antidermatophytic screening studies
Antifungal spectrum context
Confirm activity against specific dermatophyte strains and determine MIC.
Fluorescent chemosensor synthesis
Coumarin core scaffold
Evaluate photophysical properties and ion selectivity of final probe.
Cytochrome P450 probe studies
Halogenated scaffold reactivity
Profile inhibition against specific CYP isoforms in vitro.
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